molecular formula C4H9ClF3NOS B2627669 3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride CAS No. 2503206-39-9

3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride

Cat. No. B2627669
CAS RN: 2503206-39-9
M. Wt: 211.63
InChI Key: KVPGDYDUWJGSEK-UHFFFAOYSA-N
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Description

3-(Trifluoromethylsulfinyl)propan-1-amine;hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TFPAM-HCl and is commonly used in the field of medicinal chemistry, particularly in the development of new drugs. TFPAM-HCl has been shown to exhibit a range of interesting biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Stereoselective Synthesis and Reactivity

    A study by Packer et al. (2017) described the stereoselective synthesis of enantiomerically enriched 1,1,1-trifluoro-2-propanamine using a chiral sulfinamide auxiliary. The study also explored the limitations in using the hydrochloric acid salt of the amine for epoxide opening reactions, leading to the introduction of a novel triflate salt for direct use in reactions without isolating the pure amine Packer et al., 2017.

  • Synthesis of Hydrophobic Agents

    Dyachenko et al. (2018) developed a synthetic route to potential hydrophobic agents, combining a polyfluoroheptyloxy functional hydrophobic spacer with an N-[3-(triethoxysilyl)propyl]amide anchor part, indicating the versatility of trifluoromethylsulfinyl-related compounds in creating hydrophobic surfaces Dyachenko et al., 2018.

Role in Trifluoromethylation Reactions

  • Trifluoromethylsulfinylation and -sulfonylation: Guyon et al. (2017) reviewed the use of sodium trifluoromethanesulfinate and trifluoromethanesulfonyl chloride for trifluoromethylsulfenylation, trifluoromethylsulfinylation, and other related reactions, showcasing the significant role these compounds play in introducing trifluoromethyl groups into various substrates Guyon et al., 2017.

Asymmetric Synthesis and Application in Pharmaceuticals

  • Asymmetric Synthesis of Amines: Ellman et al. (2002) and Mei et al. (2016) discussed the use of tert-butanesulfinyl imines and N-tert-butylsulfinyl-3,3,3-trifluoroacetaldimine for the asymmetric synthesis of amines, highlighting their pharmaceutical importance and versatility as reagents for synthesizing trifluoromethyl-containing amines and amino acids Ellman et al., 2002; Mei et al., 2016.

Development of Novel Reagents

  • Nucleophilic Trifluoromethylation

    Chu and Qing (2014) explored the concept of oxidative trifluoromethylation, presenting methods for constructing carbon-CF3 bonds and discussing the use of (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source in various nucleophilic substrates Chu & Qing, 2014.

  • Facile Synthesis and Reactions of Amides

    Lanigan et al. (2013) reported an effective method for the direct amidation of carboxylic acids with a broad range of amines, demonstrating the significance of trifluoromethylsulfinyl-related reagents in facilitating chemical reactions and syntheses Lanigan et al., 2013.

properties

IUPAC Name

3-(trifluoromethylsulfinyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)10(9)3-1-2-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPGDYDUWJGSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CS(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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